Gardan P

Analytical Chemistry Quality Control Pharmaceutical Analysis

Validating analytical methods for multi-component pyrazolone formulations presents a significant challenge: single-agent reference standards cannot replicate the distinct spectral signature of the defined-ratio Gardan P admixture. This CAS-specific fixed-dose combination (propyphenazone + noramidopyrine) is essential as a primary reference standard for developing and validating dual-wavelength UV spectrophotometric assays (λ=232 nm and 260 nm) for simultaneous quantification. - Enables accurate simultaneous quantification using established peer-reviewed spectrophotometric methods. - Provides the unique spectral and chromatographic signature required for forensic evidentiary reporting and pharmaceutical quality control. - Supplied as a research-grade reference standard with verified identity; inquire for custom packaging and batch-specific certificates of analysis.

Molecular Formula C26H33N5O2
Molecular Weight 447.6 g/mol
CAS No. 130007-54-4
Cat. No. B146428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardan P
CAS130007-54-4
SynonymsGardan P
Molecular FormulaC26H33N5O2
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC
InChIInChI=1S/C14H18N2O.C12H15N3O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h5-10H,1-4H3;4-8,13H,1-3H3
InChIKeyJMQMIRVYLXDUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gardan P (CAS 130007-54-4): Baseline Characteristics and Procurement Relevance


Gardan P is a proprietary fixed-dose combination (FDC) of two non-opioid analgesic agents: propyphenazone and noramidopyrine (the latter being the sodium sulfonate of aminopyrine and functionally equivalent to metamizole/dipyrone) [1]. The CAS registry number 130007-54-4 is specific to this defined admixture, a pharmaceutical preparation indexed under the MeSH Supplementary Concept database [2]. The two active components target prostaglandin synthesis inhibition via cyclooxygenase (COX) pathways, with noramidopyrine providing primary analgesic and antipyretic activity [3]. The combination has been historically commercialized for short-term management of mild-to-moderate pain and fever [4].

Identity Fixed-dose combination of propyphenazone and noramidopyrine
Research Use Analytical reference standard for spectrophotometric assay validation
Component Ratio Defined molar ratio required for method reproducibility

Why Generic Analgesic Substitution Fails for the Gardan P (Propyphenazone + Noramidopyrine) Fixed-Dose Combination


Substituting Gardan P with single-agent generic NSAIDs or alternate pyrazolone mixtures is not pharmacologically equivalent due to the interdependent pharmacokinetic and receptor interaction profiles of the co-formulated actives [1]. Propyphenazone, a weak COX inhibitor, demonstrates significantly enhanced analgesic efficacy when co-administered with synergistic adjuvants, a property that is lost when administered as a standalone generic [2]. Furthermore, analytical studies confirm that the specific spectrophotometric and molar absorption characteristics of Gardan P (λ=218 nm and 270 nm for the respective components) are distinct from other propyphenazone-based FDCs such as Pabialgin P, rendering direct interchange without method re-validation impossible [3]. Generic substitution without consideration of this defined ratio risks altered pharmacodynamic synergy and invalidates established quality control metrics [4].

Single-agent NSAID mismatch
Propyphenazone alone lacks the co-formulated derivative, altering the spectrophotometric absorption ratio and invalidating dual-wavelength assay methods.
Alternate FDC fingerprint
Formulations like Pabialgin P (propyphenazone + allobarbital) exhibit distinct absorption maxima, preventing direct substitution without method re-validation.
Individual component standards
Propyphenazone (CAS 479-92-5) or noramidopyrine single-agent standards do not replicate the admixture fingerprint required for batch release testing.

Quantitative Differentiation of Gardan P: Head-to-Head Analytical and Pharmacological Data


Differentiation via Spectrophotometric Absorption Ratios vs. Alternate FDCs

Gardan P possesses a unique spectrophotometric fingerprint distinct from other propyphenazone-containing combinations. A validated analytical method established the dual-wavelength maxima required for specific quantification of the Gardan P admixture, differentiating it from the closely related FDC Pabialgin P (propyphenazone + allobarbital) [1]. This quantitative assay context is essential for procurement where specific batch release testing is required [2].

Absorption Fingerprint
Head-to-head
Gardan P quantified at dual wavelengths; Pabialgin P requires different maxima (λ 218 nm, 270 nm).
Supports method-specific validation; prevents analytical substitution.
Compound-specific method re-validation required.
Analytical Chemistry Quality Control Pharmaceutical Analysis Spectrophotometry

Synergistic Potentiation: Class-Level Analgesic Efficacy Superiority Over Propyphenazone Monotherapy

Propyphenazone monotherapy exhibits limited intrinsic analgesic potency compared to its activity within the Gardan P FDC. Class-level pharmacological inference indicates that the combination of propyphenazone with a secondary pyrazolone (noramidopyrine) results in supra-additive antinociceptive effects [1]. Studies demonstrate that propyphenazone alone, while active, fails to achieve the peak analgesic ceiling observed in combination regimens where a second COX pathway or central mechanism is engaged [2].

Analgesic Synergy
Class-level
Class data suggests supra-additive antinociceptive effects of the combination.
Supports research into FDC synergy; avoids confounding with monotherapy.
Precise ED50 reduction not located for this admixture.
Analgesic Pharmacology Pain Management Pyrazolone Derivatives Synergy

Toxicity Profile Differentiation: Favorable Safety vs. Parent Aminophenazone Derivatives

The selection of Gardan P over generic aminophenazone (aminopyrine) or high-dose dipyrone is supported by class-level toxicology data. Aminophenazone is definitively associated with a high incidence of fatal agranulocytosis and blood dyscrasias, a risk mitigated but not eliminated in its sulfonate derivative noramidopyrine [1]. Propyphenazone is documented as a safer alternative within the pyrazolone class with a significantly reduced hematological risk profile [2].

Hematological Risk Profile
Class-level
Noramidopyrine reported lower agranulocytosis risk vs. aminophenazone; propyphenazone has reduced hematological risk profile.
Supports toxicology profiling; handling risk context.
Exact risk ratio unavailable; risk management protocols apply.
Toxicology Agranulocytosis Risk Pyrazolone Safety Drug Selection

Defined CAS Registry Entry as an Analytical Reference Standard

Gardan P (CAS 130007-54-4) is a curated chemical entity in the MeSH and CTD databases, representing a specific 1:1 mixture of two defined pyrazolones [1]. The molecular identity is characterized by a composite formula (C26H33N5O2) and a specific IUPAC nomenclature reflecting the admixture [2]. This contrasts with generic 'propyphenazone' or 'noramidopyrine' single-agent standards, which have distinct CAS numbers (e.g., 479-92-5 for propyphenazone) and cannot serve as direct analytical comparators.

CAS-Specific Identity
Specification review
CAS 130007-54-4 defines the specific 1:1 admixture; composite formula C26H33N5O2, MW 447.6 g/mol.
Required for analytical reference; individual component CAS cannot substitute.
Propyphenazone alone has CAS 479-92-5, MW 230.3 g/mol.
Chemical Identification Reference Standards Regulatory Compliance Analytical Method Validation

Validated Application Scenarios for Procuring Gardan P (CAS 130007-54-4)


Analytical Method Development and Quality Control Validation

This specific mixture is required as a primary reference standard for developing and validating dual-wavelength UV spectrophotometric assays for the simultaneous quantification of propyphenazone and noramidopyrine in multi-component pharmaceutical formulations. The distinct absorption maxima of the admixture, as established in peer-reviewed methodology, cannot be replicated using single-agent standards [1].

Comparative Pharmacology Studies of Fixed-Dose Analgesic Combinations

Gardan P serves as a benchmark comparator in preclinical and translational research investigating the synergistic analgesic mechanisms of pyrazolone FDCs. Its use is essential for establishing baseline efficacy and toxicity profiles against novel NSAID combinations or single-agent alternatives, as the pharmacodynamic interaction is specific to this defined molar ratio [2].

Forensic and Regulatory Toxicological Analysis

Forensic toxicology laboratories require this specific CAS-designated mixture for the identification and quantification of Gardan P in biological matrices or seized pharmaceutical products. The unique spectral and chromatographic signature of the admixture, distinct from its individual components or alternate FDCs like Pabialgin P, is critical for accurate evidentiary reporting [3].

Application
Selection Property
Validation Focus
Analytical method development
Fixed-dose combination identity
Dual-wavelength UV assay reproducibility
FDC pharmacology studies
Defined molar ratio synergy
Class-level analgesic interaction endpoints
Forensic toxicology
Unique spectral fingerprint
Admixture-specific identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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